2-{1-[(4-Fluorophenyl)sulfonyl]piperidin-4-yl}ethanamine
Description
2-{1-[(4-Fluorophenyl)sulfonyl]piperidin-4-yl}ethanamine is a synthetic organic compound featuring a piperidine core substituted with a 4-fluorophenylsulfonyl group at the 1-position and an ethanamine chain at the 4-position. Its hydrochloride salt (CAS: 1215609-88-3) has been synthesized with a 78% yield, as confirmed by NMR (¹H and ¹³C) and high-resolution mass spectrometry (HRMS: [M+H⁺] 287.1224) .
Properties
Molecular Formula |
C13H19FN2O2S |
|---|---|
Molecular Weight |
286.37 g/mol |
IUPAC Name |
2-[1-(4-fluorophenyl)sulfonylpiperidin-4-yl]ethanamine |
InChI |
InChI=1S/C13H19FN2O2S/c14-12-1-3-13(4-2-12)19(17,18)16-9-6-11(5-8-15)7-10-16/h1-4,11H,5-10,15H2 |
InChI Key |
ATCDPNMGAFSJST-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1CCN)S(=O)(=O)C2=CC=C(C=C2)F |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of 2-{1-[(4-Fluorophenyl)sulfonyl]piperidin-4-yl}ethanamine
Detailed Synthetic Steps
Sulfonylation of Piperidine
- Starting Materials: Piperidine and 4-fluorobenzenesulfonyl chloride.
- Reaction Conditions: The sulfonylation is typically carried out in an aprotic organic solvent such as dichloromethane (DCM) at room temperature. A base such as triethylamine (Et3N) is added to neutralize the hydrogen chloride generated during the reaction.
- Mechanism: Nucleophilic attack of the piperidine nitrogen on the sulfonyl chloride electrophile forms the sulfonamide bond.
- Outcome: Formation of 1-[(4-fluorophenyl)sulfonyl]piperidine intermediate.
This step is efficient and yields the sulfonamide intermediate with high purity, as reported in synthetic protocols for similar sulfonylated piperidines.
Alkylation to Introduce the Ethylamine Side Chain
- Starting Materials: The sulfonylated piperidine intermediate and 2-bromoethylamine or its protected derivatives.
- Reaction Conditions: The alkylation is performed in polar aprotic solvents such as acetonitrile or dimethylformamide (DMF) with a base like potassium carbonate (K2CO3) to deprotonate the amine and facilitate nucleophilic substitution.
- Mechanism: The nucleophilic nitrogen of the piperidine attacks the electrophilic carbon of the bromoethylamine, forming the ethylamine side chain attached to the piperidine ring.
- Outcome: Formation of the target compound This compound .
This alkylation step is crucial for installing the ethanamine moiety and is optimized to avoid over-alkylation or side reactions.
Industrial and Laboratory Scale Considerations
- Purification: The crude product is purified by column chromatography or recrystallization to achieve >95% purity.
- Reaction Optimization: Parameters such as solvent choice, temperature (usually 0–25°C), and reaction time are optimized to maximize yield and selectivity.
- Scalability: Continuous flow reactors can be employed for industrial-scale synthesis, providing better control over reaction conditions and reproducibility.
Data Table: Summary of Preparation Steps and Conditions
| Step | Reaction Type | Starting Materials | Solvent | Base | Temperature | Outcome/Product |
|---|---|---|---|---|---|---|
| 1 | Sulfonylation | Piperidine + 4-fluorobenzenesulfonyl chloride | Dichloromethane | Triethylamine | Room temp | 1-[(4-Fluorophenyl)sulfonyl]piperidine |
| 2 | Alkylation | Sulfonylated piperidine + 2-bromoethylamine | Acetonitrile/DMF | Potassium carbonate | Room temp | This compound |
Analytical and Characterization Methods
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^13C NMR confirm the chemical structure, verifying the presence of the sulfonyl group, piperidine ring, and ethanamine side chain.
- Mass Spectrometry (MS): High-resolution MS confirms the molecular weight and formula (C13H17FNO2S for the intermediate; adjusted for the final compound).
- Infrared Spectroscopy (IR): Used to detect characteristic sulfonyl (S=O) stretches around 1150–1350 cm^-1.
- Chromatography: HPLC or column chromatography ensures purity and monitors reaction progress.
Research Findings and Optimization Insights
- The sulfonylation step proceeds with high regioselectivity and yield under mild conditions, minimizing side reactions.
- Alkylation efficiency depends heavily on base strength and solvent polarity; potassium carbonate in acetonitrile is optimal.
- Protecting groups on amines may be employed to prevent side reactions during alkylation, followed by deprotection.
- Continuous flow synthesis offers improved heat and mass transfer, enhancing reproducibility and scalability.
- Reaction monitoring via in-line HPLC or FTIR enables real-time optimization and quality control.
Chemical Reactions Analysis
Types of Reactions
(2-{1-[(4-fluorophenyl)sulfonyl]piperidin-4-yl}ethyl)amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions could result in a wide range of derivatives, depending on the nucleophile introduced.
Scientific Research Applications
(2-{1-[(4-fluorophenyl)sulfonyl]piperidin-4-yl}ethyl)amine hydrochloride has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It is used in biochemical studies to investigate the interactions between small molecules and biological targets.
Medicine: Research into potential therapeutic applications, such as targeting specific receptors or enzymes, is ongoing.
Mechanism of Action
The mechanism of action of (2-{1-[(4-fluorophenyl)sulfonyl]piperidin-4-yl}ethyl)amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The exact pathways involved depend on the specific application and target being studied.
Comparison with Similar Compounds
Piperidine-Based Sulfonamides and Sulfonyl Derivatives
- Compound 6g (): (4-Benzhydrylpiperazin-1-yl)(1-((4-sulfamoylaminophenyl)sulfonyl)piperidin-4-yl)methanone Structural Differences: Replaces the ethanamine group with a benzhydryl-piperazine-methanone moiety.
- (R)-(2,3-Dimethoxyphenyl){1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl}methanol (): Structural Differences: Features a 4-fluorophenethyl group on piperidine and a methanol-linked aromatic ring. Functional Impact: The methanol group may enhance hydrogen-bonding interactions, differing from the sulfonamide’s electron-withdrawing effects in the target compound .
Schiff Bases () : e.g., N-(1-(5-chlorothiophen-2-yl)ethylidene)-2-(piperazin-1-yl)ethanamine
Fluorophenyl-Substituted Amines
Pharmacological and Functional Comparisons
Neuroprotective and Receptor-Targeting Activity
- Aryloxyethylamine Derivatives (): Compounds like (4-fluorophenyl){1-[2-(4-methoxyphenoxy)ethyl]piperidin-4-yl}methanone demonstrated neuroprotective effects in murine models of cerebral ischemia.
Fentanyl Analogs () : Para-fluorinated derivatives (e.g., para-fluoro-isobutyrylfentanyl) highlight the role of fluorophenyl groups in µ-opioid receptor binding.
Physicochemical Properties
Biological Activity
The compound 2-{1-[(4-Fluorophenyl)sulfonyl]piperidin-4-yl}ethanamine , also known as (2-{1-[(4-Fluorophenyl)sulfonyl]piperidin-4-yl}ethyl)amine hydrochloride , has garnered attention in pharmaceutical research due to its potential biological activities. This article presents a detailed overview of its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.
- Chemical Formula : C₁₃H₂₀ClFN₂O₂S
- Molecular Weight : 322.83 g/mol
- CAS Number : 1185298-49-0
- MDL Number : MFCD12028320
Pharmacological Activity
The biological activity of this compound has been investigated in various studies, highlighting its potential as an effective therapeutic agent.
1. Antitumor Activity
Recent studies have indicated that compounds similar to this piperidine derivative exhibit significant antitumor properties. For instance, derivatives containing the piperidine structure have shown promising results against various cancer cell lines, including colon carcinoma (HCT-15) and others. The structure-activity relationship (SAR) analysis suggests that modifications on the phenyl ring enhance cytotoxic activity, with some compounds achieving IC50 values comparable to established chemotherapeutics such as doxorubicin .
| Compound | Cell Line Tested | IC50 (µg/mL) |
|---|---|---|
| Compound A | HCT-15 | 1.61 ± 1.92 |
| Compound B | Jurkat | < 1.00 |
2. Anticonvulsant Activity
The anticonvulsant properties of related compounds have also been explored. Certain piperidine derivatives have demonstrated effectiveness in animal models for epilepsy, suggesting that the sulfonamide group may play a crucial role in enhancing neuroprotective effects .
3. Inhibition of Enzymatic Activity
Enzymatic inhibition studies have shown that derivatives of this compound can act as inhibitors of tyrosinase, an enzyme involved in melanin production. This property could be beneficial for developing treatments for hyperpigmentation disorders .
The mechanisms underlying the biological activities of this compound are multifaceted:
- Cytotoxic Mechanism : The presence of the fluorophenyl and sulfonamide groups appears to enhance the binding affinity to target proteins involved in cell proliferation, leading to apoptosis in cancer cells.
- Neuroprotective Effects : The compound may modulate neurotransmitter systems, particularly through interactions with dopaminergic and serotonergic pathways, contributing to its anticonvulsant effects.
Case Studies and Research Findings
Several case studies have documented the efficacy of this compound in various therapeutic contexts:
- Case Study on Anticancer Effects :
- Neuropharmacological Assessment :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
